molecular formula C19H22N2O2 B12592466 Pyrrolidine, 1-[[5-(3-ethoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl- CAS No. 613660-99-4

Pyrrolidine, 1-[[5-(3-ethoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl-

Cat. No.: B12592466
CAS No.: 613660-99-4
M. Wt: 310.4 g/mol
InChI Key: HVVRDPINDWUXOZ-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-[[5-(3-ethoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl- is a complex organic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine itself is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities. The compound is characterized by the presence of a pyridine ring, an ethoxyphenyl group, and a carbonyl group, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 1-[[5-(3-ethoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl- typically involves multi-step organic reactions. One common approach is the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization to introduce the ethoxyphenyl and pyridinyl groups. The reaction conditions often involve the use of strong bases, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of pyrrolidine derivatives generally involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at high temperatures and pressures. This method is efficient for large-scale production and ensures high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-[[5-(3-ethoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or carbonyl derivatives.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives .

Scientific Research Applications

Pyrrolidine, 1-[[5-(3-ethoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-[[5-(3-ethoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl- involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of the pyridine and ethoxyphenyl groups allows for specific interactions with these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolidine, 1-[[5-(3-ethoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl and pyridinyl groups enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

613660-99-4

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

[5-(3-ethoxyphenyl)pyridin-3-yl]-(2-methylpyrrolidin-1-yl)methanone

InChI

InChI=1S/C19H22N2O2/c1-3-23-18-8-4-7-15(11-18)16-10-17(13-20-12-16)19(22)21-9-5-6-14(21)2/h4,7-8,10-14H,3,5-6,9H2,1-2H3

InChI Key

HVVRDPINDWUXOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)N3CCCC3C

Origin of Product

United States

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